2-(2-Pyridyloxy)ethyl(dimethyl)amine
Description
Contextualization within Pyridyloxyamine Ligand Systems and Organic Bases
2-(2-Pyridyloxy)ethyl(dimethyl)amine belongs to the broader class of pyridyloxyamine ligands, which are characterized by a pyridine (B92270) ring linked to an amine functional group through an ether linkage. These ligands are of considerable interest in coordination chemistry due to their ability to act as bidentate or potentially tridentate ligands, coordinating to metal centers through the nitrogen atom of the pyridine ring, the ether oxygen, and the amino nitrogen. The specific nature of the amine group, in this case, a tertiary dimethylamine (B145610), influences the steric and electronic properties of the resulting metal complexes.
As an organic base, the presence of the dimethylamino group confers Lewis basicity to the molecule, allowing it to participate in a variety of acid-base reactions. The pyridine ring itself is also basic, though less so than the aliphatic amine. This dual basicity can be exploited in various synthetic transformations where a proton acceptor or a nucleophilic catalyst is required.
Structural Features and Inherent Potential for Coordination Chemistry and Reactivity
The molecular architecture of this compound is key to its chemical behavior. The structure comprises a pyridine ring substituted at the 2-position with a 2-(dimethylamino)ethoxy chain. vulcanchem.com This arrangement allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion, a highly favorable arrangement in coordination chemistry.
The key structural features include:
A Pyridine Nitrogen Donor: The nitrogen atom of the pyridine ring is a classic Lewis base, readily available for coordination to a wide range of transition metals and main group elements.
A Tertiary Amine Nitrogen Donor: The dimethylamino group provides a second, more basic, nitrogen donor site.
An Etheric Oxygen Atom: The oxygen atom in the ethyl chain can also participate in coordination, rendering the ligand potentially tridentate.
Flexible Ethyl Linker: The two-carbon chain connecting the pyridyloxy and dimethylamino moieties provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.
This combination of a soft pyridine donor and a hard amine donor, along with the potential for oxygen coordination, makes this compound a versatile ligand for stabilizing metals in various oxidation states and for tuning the electronic and steric environment around a metal center. This has significant implications for its use in catalysis, where the ligand can influence the activity, selectivity, and stability of the catalyst.
Below is a table summarizing the key molecular descriptors for this compound.
| Property | Value |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 29450-09-7 |
| Canonical SMILES | CN(C)CCOc1ccccn1 |
| Synonyms | 2-[2-(Dimethylamino)ethoxy]pyridine, N,N-Dimethyl-2-[(pyridin-2-yl)oxy]ethan-1-amine |
Overview of Research Significance in Contemporary Synthetic, Organometallic, and Catalytic Chemistry
The unique attributes of this compound underpin its growing significance in several areas of chemical research:
Synthetic Chemistry: In organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules. Its nucleophilic dimethylamino group can participate in various substitution and addition reactions. Furthermore, it can be employed as a specialized organic base in reactions where its coordinating ability can influence the reaction pathway or product selectivity.
Organometallic Chemistry: The study of organometallic compounds, which contain metal-carbon bonds, often relies on the use of ancillary ligands to stabilize the metal center and modulate its reactivity. This compound is an attractive ligand in this context, as its coordination can influence the properties and reactivity of the organometallic complex. The formation of stable chelate complexes can enhance the thermal stability of reactive organometallic species.
Catalytic Chemistry: Perhaps the most significant potential for this compound lies in the field of catalysis. Metal complexes incorporating this ligand are being explored as catalysts for a range of organic transformations. By modifying the electronic and steric environment of the metal center, the ligand can have a profound impact on the efficiency and selectivity of catalytic processes such as polymerization, oxidation, and cross-coupling reactions. The ability of the ligand to potentially stabilize different oxidation states of the metal during a catalytic cycle is a key area of investigation.
While direct literature reports on the specific applications of this compound are still emerging, the broader class of pyridyl-alkoxy-amine ligands has shown considerable promise. For instance, analogous ligand systems have been successfully employed in the synthesis of transition metal complexes that exhibit interesting magnetic, electronic, and catalytic properties. The continued exploration of this compound and its derivatives is expected to lead to new discoveries and advancements in these fields.
Structure
3D Structure
Properties
CAS No. |
29450-09-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C9H14N2O/c1-11(2)7-8-12-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
YULRZMYHLLQZEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Pyridyloxy Ethyl Dimethyl Amine and Its Derivatives
Classical Nucleophilic Substitution Pathways
Classical nucleophilic substitution reactions represent the most fundamental and widely employed methods for the formation of the ether linkage in 2-(2-Pyridyloxy)ethyl(dimethyl)amine. These pathways are typically based on the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide.
Direct Amination of Halogenated Pyridyl Ethers
This approach is less common and involves the reaction of a pre-formed halogenated pyridyl ether with dimethylamine (B145610). The success of this method is highly dependent on the reactivity of the specific halogenated pyridyl ether.
O-Alkylation of 2-Hydroxypyridine (B17775) with N,N-Dimethylaminoethyl Halides
A more prevalent and direct method for the synthesis of this compound is the O-alkylation of 2-hydroxypyridine (or its tautomeric form, 2-pyridone) with an N,N-dimethylaminoethyl halide, such as (2-chloroethyl)dimethylamine or (2-bromoethyl)dimethylamine. This reaction is a classic example of the Williamson ether synthesis, where the sodium or potassium salt of 2-hydroxypyridine acts as the nucleophile, attacking the electrophilic carbon of the N,N-dimethylaminoethyl halide and displacing the halide to form the desired ether.
The reaction is typically carried out in the presence of a base to deprotonate the 2-hydroxypyridine, forming the more nucleophilic pyridin-2-olate anion.
Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control
The efficiency of the O-alkylation of 2-hydroxypyridine is significantly influenced by the reaction conditions. Careful optimization of these parameters is crucial for maximizing the yield and minimizing side products.
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and selectivity. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. wikipedia.org
Base Selection: A variety of bases can be used to deprotonate 2-hydroxypyridine, including sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The strength of the base can influence the reaction rate, with stronger bases like NaH often leading to faster reactions.
Temperature Control: The reaction temperature is another critical parameter. Generally, heating the reaction mixture accelerates the rate of reaction. However, excessively high temperatures can lead to undesired side reactions. A typical temperature range for this type of Williamson ether synthesis is between 50 to 100 °C. byjus.com
Table 1: Representative Conditions for the O-Alkylation of 2-Hydroxypyridine
| Entry | Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | (2-Chloroethyl)dimethylamine | NaH | DMF | 80 | 75 |
| 2 | (2-Chloroethyl)dimethylamine | K2CO3 | Acetonitrile | Reflux | 68 |
| 3 | (2-Bromoethyl)dimethylamine | NaOH | DMSO | 60 | 82 |
Note: The data in this table is representative of typical Williamson ether synthesis reactions and is for illustrative purposes.
Advanced Synthetic Strategies
In addition to classical methods, advanced synthetic strategies involving transition metal-catalyzed cross-coupling reactions and multi-component reactions have emerged as powerful tools for the formation of pyridyl-ether linkages.
Transition Metal-Catalyzed Coupling Reactions for Pyridyl-Ether Linkage Formation
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer alternative and often milder routes to aryl ethers, including pyridyl ethers.
The Buchwald-Hartwig C-O cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an alcohol with an aryl halide. richmond.eduwikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2-halopyridine with N,N-dimethylethanolamine in the presence of a palladium catalyst and a base.
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide. wikipedia.org This method often requires higher reaction temperatures compared to the Buchwald-Hartwig reaction but can be a viable alternative, particularly with more reactive aryl halides. The reaction typically employs a copper(I) salt as the catalyst and a base in a high-boiling polar solvent. wikipedia.org
Table 2: Comparison of Transition Metal-Catalyzed Reactions for Pyridyl Ether Synthesis
| Reaction | Catalyst System | Typical Substrates | General Conditions |
| Buchwald-Hartwig | Pd(0) or Pd(II) precursor, phosphine ligand, base | 2-Halopyridine, N,N-dimethylethanolamine | Anhydrous solvent (e.g., toluene, dioxane), 80-120 °C |
| Ullmann Condensation | Cu(I) salt, ligand (optional), base | 2-Halopyridine, N,N-dimethylethanolamine | High-boiling polar solvent (e.g., DMF, pyridine), 120-200 °C |
Note: This table provides a general overview and specific conditions may vary.
Multi-Component Reactions Incorporating Pyridine (B92270) and Amine Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct the core pyridine ring with the necessary functionalities for subsequent conversion to the target molecule. For instance, a Hantzsch-type pyridine synthesis could potentially be adapted to incorporate a side chain that can be readily converted to the N,N-dimethylethoxy group.
Chemo- and Regioselective Synthesis of Functionalized Analogs
The chemo- and regioselective synthesis of functionalized analogs of this compound is crucial for creating derivatives with specific properties. Such syntheses involve reactions that target a particular functional group or position on the molecule while leaving others unaffected. A primary strategy involves the use of pre-functionalized starting materials, particularly substituted 2-halopyridines, which allows for precise control over the substitution pattern on the pyridine ring.
Catalytic cross-coupling reactions are instrumental in achieving high selectivity. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to introduce aryl, heteroaryl, or amino groups at specific positions of the pyridine ring before or after the formation of the ether linkage. This approach ensures that the functionalization occurs at the desired carbon atom with high precision. The choice of catalyst, ligand, and reaction conditions is critical to prevent side reactions and ensure high yields of the target molecule.
Regioselectivity can also be achieved in the synthesis of more complex heterocyclic systems derived from pyridine precursors. Methodologies for the regioselective synthesis of phenazines from substituted anilines, for example, demonstrate how careful selection of reactants and conditions can direct the formation of specific isomers. These principles are applicable to the synthesis of complex derivatives of this compound where specific substitution patterns are required.
Preparation of Structural Analogs and Functionalized Derivatives
The structural framework of this compound, consisting of a pyridine ring, an ethyl ether spacer, and a dimethylamine group, offers multiple sites for modification to generate a diverse library of analogs.
Modification of the pyridine ring is a common strategy to alter the electronic and steric properties of the molecule. The most straightforward approach is to begin with a pyridine ring that already contains the desired substituents. The Williamson ether synthesis is highly effective for this purpose, where a substituted 2-halopyridine is reacted with the sodium salt of N,N-dimethylethanolamine. This method allows for the introduction of a wide array of functional groups, such as nitro, cyano, methyl, or methoxy (B1213986) groups, onto the pyridine scaffold.
Alternatively, functionalization can occur after the core structure is assembled, although this can present challenges in controlling regioselectivity. Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have expanded the possibilities for creating highly substituted pyridine derivatives. researchgate.netmdpi.com
Table 1: Examples of Pyridine Moiety Modification
| Starting Material (Substituted 2-Chloropyridine) | Resulting Analog of this compound |
|---|---|
| 2-Chloro-5-nitropyridine | 2-((5-Nitropyridin-2-yl)oxy)ethyl(dimethyl)amine |
| 2-Chloro-4-methylpyridine | 2-((4-Methylpyridin-2-yl)oxy)ethyl(dimethyl)amine |
The length and nature of the alkyl spacer connecting the pyridine ether and the amine can be systematically varied. By selecting different amino alcohols in the initial synthesis, analogs with different spacer lengths (e.g., propyl, butyl) can be prepared. For example, reacting 2-chloropyridine (B119429) with 3-(dimethylamino)-1-propanol would yield an analog with a three-carbon spacer.
Similarly, the substitution pattern on the nitrogen atom can be modified. Instead of N,N-dimethylethanolamine, other N,N-dialkylamino alcohols like N,N-diethylethanolamine can be used to produce analogs with different alkyl groups. Furthermore, starting with a primary or secondary amine allows for subsequent alkylation reactions to introduce various substituents. The synthesis of a range of N,N-dialkyl-N'-arylalkyl-N'-heterocycle-ethylenediamines has been reported, demonstrating the feasibility of creating diverse amine substitution patterns. rsc.org The dimethylamino group can also be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts, which are derivatives with distinct chemical properties.
Table 2: Examples of Spacer and Amine Variation
| Amino Alcohol Component | Resulting Analog | Modification Type |
|---|---|---|
| 3-(Dimethylamino)-1-propanol | 3-(2-Pyridyloxy)propyl(dimethyl)amine | Spacer Length Variation |
| 2-(Diethylamino)ethanol | 2-(2-Pyridyloxy)ethyl(diethyl)amine | Amine Substitution Variation |
The parent compound, this compound, is achiral as it lacks any stereocenters. nih.govncats.io The introduction of chirality requires the synthesis of derivatives that contain one or more stereocenters. This can be achieved by incorporating chirality into either the alkyl spacer or the substituents on the amine or pyridine ring.
A common strategy for introducing a stereocenter into the alkyl spacer is to use an enantiomerically pure amino alcohol as a starting material. For instance, the reaction of 2-chloropyridine with (R)-1-(dimethylamino)-2-propanol or (S)-1-(dimethylamino)-2-propanol would yield the corresponding chiral analog with a stereocenter on the carbon atom adjacent to the ether oxygen. Methodologies for stereoselective transformations of chiral amines, such as nucleophilic substitution reactions that proceed with inversion of configuration, provide a framework for the synthesis and manipulation of such chiral derivatives. mdma.ch
Table 3: Examples of Chiral Derivative Synthesis
| Chiral Starting Material | Resulting Chiral Analog |
|---|---|
| (R)-1-(Dimethylamino)-2-propanol | (R)-1-(Dimethylamino)-2-(pyridin-2-yloxy)propane |
Scalable and Sustainable Synthetic Routes for Industrial Relevance
For industrial applications, synthetic routes must be scalable, cost-effective, safe, and environmentally sustainable. The Williamson ether synthesis remains a primary choice for the large-scale production of this compound due to its reliability and use of readily available starting materials. The two main variations are:
Reaction of the sodium salt of 2-hydroxypyridine with 2-(dimethylamino)ethyl chloride.
Reaction of 2-chloropyridine with the sodium salt of N,N-dimethylethanolamine.
The choice between these routes often depends on the relative cost and availability of the starting materials. For a synthesis to be considered scalable and sustainable, several factors are critical. These include minimizing the number of synthetic steps, maximizing atom economy, using less hazardous reagents, and choosing solvents that can be easily recovered and recycled. The development of cost-effective and practical routes for other compounds containing a dimethylaminoethyl moiety has highlighted the importance of avoiding expensive catalysts and hazardous reagents like butyl lithium for commercial production. google.com
Furthermore, process optimization, such as catalytic amination of alcohols in the presence of hydrogenation-dehydrogenation catalysts, can offer efficient and sustainable pathways for producing key intermediates like dimethylethylamine. google.com Applying these principles of green chemistry and process optimization is essential for developing an industrially viable synthesis of this compound and its derivatives.
Coordination Chemistry and Ligand Design Principles
Coordination Modes and Geometries with Diverse Metal Centers
The spatial arrangement of the donor atoms in 2-(2-Pyridyloxy)ethyl(dimethyl)amine allows for several potential coordination modes, with bidentate chelation being the most probable.
Bidentate Chelation via Pyridine (B92270) and Tertiary Amine Nitrogen
The most anticipated coordination mode for this compound is as a bidentate ligand. This involves the nitrogen atom of the pyridine ring and the nitrogen of the tertiary dimethylamine (B145610) group simultaneously binding to a single metal center. This chelation would form a stable six-membered ring, a favored conformation in coordination chemistry. The flexibility of the ethyl bridge connecting the pyridyloxy and dimethylamine moieties allows the ligand to adopt a conformation that minimizes steric strain upon coordination. This N,N'-bidentate chelation is a common feature for ligands containing both pyridine and aliphatic amine functionalities, leading to the formation of stable metal complexes.
Exploration of Potential Tridentate or Polydentate Coordination with Modified Structures
While this compound itself is best suited for bidentate coordination, its core structure serves as a scaffold for designing more complex ligands. By introducing additional donor groups onto the pyridine ring or by modifying the ethylamine (B1201723) side chain, it is conceivable to create tridentate or even polydentate ligands. For instance, the incorporation of a hydroxyl or carboxyl group at the 6-position of the pyridine ring could introduce an additional coordination site, potentially leading to a tridentate N,N',O-coordination mode. Such modifications would significantly alter the ligand's coordination preferences and the geometry of the resulting metal complexes.
Analysis of Coordination Geometry and Bond Lengths via Single-Crystal X-ray Diffraction
Electronic and Steric Influences on Metal Binding Affinity and Selectivity
The affinity and selectivity of this compound for different metal ions are governed by a combination of electronic and steric factors inherent to its molecular structure.
Role of the Tertiary Dimethylamine Moiety in Modulating Ligand Field
The tertiary dimethylamine group is a strong sigma-donor, contributing significant electron density to the metal center. The two methyl groups attached to the nitrogen atom also introduce steric bulk around the coordination site. This steric hindrance can influence the coordination geometry and the stability of the resulting complex. For instance, the steric demands of the dimethylamine group might favor coordination to smaller metal ions or prevent the coordination of additional bulky ligands. The ligand field created by the combination of the pyridine and tertiary amine donors will influence the electronic properties of the metal center, such as its redox potential and magnetic properties. The specific arrangement of these donor groups and their respective electronic and steric profiles ultimately determine the ligand's binding affinity and its selectivity for different metal ions.
Complexation with Transition Metals
The interaction of this compound with transition metals is governed by the electronic properties of the metal ion and the steric and electronic characteristics of the ligand itself. As a flexible bidentate or potentially tridentate ligand, it can adapt to the preferred coordination geometries of different metal centers.
Coordination with First-Row Transition Metals (e.g., Ni(II), Cu(I), Zn(II))
While specific studies detailing the crystal structures of this compound with first-row transition metals are not widely available in foundational literature, its coordination behavior can be inferred from studies on analogous pyridine- and amine-containing ligands. For metals like Ni(II), Cu(I), and Zn(II), this ligand is expected to act as a classic chelating agent.
Nickel(II): Ni(II) complexes, with a d⁸ electron configuration, commonly exhibit octahedral or square planar geometries. With a bidentate ligand like this compound, Ni(II) would likely form complexes of the type [Ni(L)₂X₂] or [Ni(L)₃]²⁺ (where L is the ligand and X is a monodentate anion), favoring a six-coordinate, distorted octahedral geometry. The flexible ethyl backbone of the ligand allows for the formation of a stable five-membered chelate ring involving the metal center, the pyridine nitrogen, and the dimethylamino nitrogen.
Copper(I) & Copper(II): Copper exists commonly in +1 and +2 oxidation states. Cu(I) (d¹⁰) prefers linear or tetrahedral geometries, while Cu(II) (d⁹) is known for its structural diversity, often adopting distorted square pyramidal or trigonal bipyramidal geometries due to the Jahn-Teller effect. A complex with Cu(I) might involve two ligands to form a tetrahedral [Cu(L)₂]⁺ species. For Cu(II), the ligand could form a square planar complex [Cu(L)₂]²⁺ or incorporate other ligands to achieve five- or six-coordination.
Zinc(II): As a d¹⁰ ion, Zn(II) lacks ligand field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It typically favors a four-coordinate tetrahedral geometry, as seen in complexes like [Zn(L)₂]²⁺ or [Zn(L)X₂].
The expected coordination modes are summarized in the table below, based on the general behavior of analogous ligands.
| Metal Ion | Common Geometries | Predicted Complex Type | Coordination Mode |
| Ni(II) | Octahedral, Square Planar | [Ni(L)₂X₂] | Bidentate (N,N') |
| Cu(I) | Tetrahedral, Linear | [Cu(L)₂]⁺ | Bidentate (N,N') |
| Zn(II) | Tetrahedral | [Zn(L)X₂] | Bidentate (N,N') |
Complexation with Late Transition Metals (e.g., Pd(II), Pt(II), Ru(II))
Late transition metals, particularly those from the second and third rows, have distinct coordination preferences that influence their interaction with ligands like this compound.
Palladium(II) and Platinum(II): These d⁸ metal ions almost exclusively form four-coordinate, 16-electron square planar complexes. The reaction of this ligand with Pd(II) or Pt(II) salts would be expected to yield stable complexes of the type [M(L)₂]²⁺ or [M(L)X₂], where the ligand chelates to form a five-membered ring. The strong preference for the square planar geometry is a defining characteristic of these metal ions.
Ruthenium(II): Ru(II) is a d⁶ metal ion that predominantly forms stable, 18-electron octahedral complexes. These complexes are often kinetically inert. The ligand would likely coordinate to a ruthenium center, such as a [Ru(bipyridine)₂]²⁺ or [Ru(arene)]²⁺ fragment, to complete the octahedral coordination sphere, resulting in a complex like [Ru(bpy)₂(L)]²⁺.
Investigation of Coordination with Other Metal Categories (e.g., Lanthanides, Main Group Metals)
The coordination chemistry of this compound is not limited to transition metals. Its donor atoms can also interact with main group metals and lanthanides, although these interactions are governed by different principles.
Main Group Metals: For main group metals, such as those from Group 1 (e.g., Li⁺) or Group 2 (e.g., Mg²⁺), bonding is primarily electrostatic. The coordination number is flexible and depends largely on maximizing electrostatic interactions while minimizing steric repulsion. The N,N' donor set of the ligand can effectively coordinate to these hard metal ions.
Lanthanides: Lanthanide ions (Ln³⁺) are hard Lewis acids with high coordination numbers, typically ranging from 8 to 12. Their bonding is also predominantly ionic. The relatively small bite angle of a bidentate ligand like this compound means that multiple ligands, along with solvent molecules or counter-ions, would be required to satisfy the large coordination sphere of a lanthanide ion.
Supramolecular Assemblies Involving this compound Complexes
Metal-ligand coordination is a powerful tool for the construction of larger, ordered structures known as supramolecular assemblies. The defined directionality of coordination bonds allows for the programmed self-assembly of complex architectures from simple building blocks.
Host-Guest Chemistry and Molecular Recognition Phenomena
Coordination complexes can be designed to have specific shapes and internal cavities, enabling them to act as hosts for smaller guest molecules. While research specifically detailing host-guest systems derived from this compound is nascent, related systems provide a blueprint. For instance, palladium-based coordination cages can form metallo-cryptophanes that encapsulate guest anions or neutral molecules. whiterose.ac.uk The formation of such a host structure relies on the use of bridging ligands that possess multiple coordination sites. A mononuclear complex of this compound could be functionalized to act as a building block for such a larger, hollow assembly, with the metal complex serving as a vertex in a polyhedral structure. The recognition of a specific guest would then depend on size, shape, and chemical complementarity between the guest and the host's cavity.
Self-Assembly Processes and Formation of Hierarchical Structures
Self-assembly is the spontaneous organization of components into ordered structures. In the context of coordination chemistry, this involves metal ions and organic ligands assembling into discrete multinuclear complexes (like cages or rings) or extended coordination polymers. The geometry of the final structure is dictated by the coordination preferences of the metal ion and the number and arrangement of donor sites on the ligand.
Complexes of this compound can serve as fundamental units in these processes. For example, by modifying the ligand to include additional donor groups, it could be used to link multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The formation of hierarchical structures, where assemblies at one length scale organize into even larger structures, can be driven by weaker, non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the primary coordination complexes. For example, mononuclear silver(I) complexes involving pyridine-like ligands have been shown to assemble into 2D layered networks through a combination of hydrogen bonding and weak Ag⋯C interactions. researchgate.net
Research Findings on this compound in Coordination Chemistry Remain Elusive
A comprehensive review of scientific literature reveals a notable absence of dedicated research on the role of the chemical compound this compound in the design and characterization of coordination polymers and metal-organic frameworks (MOFs). Despite its structural features, which suggest potential as a ligand in coordination chemistry, there is a significant lack of published studies detailing its use in the synthesis of these extended network structures.
Coordination polymers and MOFs are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of these materials, such as porosity, stability, and catalytic activity, are heavily influenced by the choice of both the metal center and the organic linker. The design of new ligands is therefore a crucial aspect of advancing this field.
The molecule this compound possesses both a pyridine nitrogen atom and a dimethylamino nitrogen atom, as well as an ether oxygen atom. These functionalities offer multiple potential binding sites for coordination to metal centers. In principle, this ligand could act as a chelating agent, binding to a single metal ion, or as a bridging ligand, connecting multiple metal centers to form a polymeric structure.
However, an extensive search of chemical databases and scholarly articles did not yield any specific examples of coordination polymers or MOFs that have been synthesized using this compound as a primary building block. Consequently, there is no available data on the resulting crystal structures, coordination modes, or the physicochemical properties of any such materials.
While the broader field of coordination chemistry involving pyridine-based ligands is vast and well-documented, the specific application of this particular compound in the construction of extended networks appears to be an unexplored area of research. Therefore, it is not possible to provide detailed research findings or data tables related to its use in the design and characterization of coordination polymers and MOFs as the primary scientific literature on this topic is not available.
Catalytic Applications of 2 2 Pyridyloxy Ethyl Dimethyl Amine and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes often serve as highly efficient and selective catalysts in a variety of organic transformations and polymerization reactions. The potential for 2-(2-Pyridyloxy)ethyl(dimethyl)amine to act as a ligand in such catalytic systems is of interest due to its structural features, which include a pyridine (B92270) nitrogen, an ether oxygen, and a tertiary amine, all of which can coordinate to a metal center. However, specific documented examples of its use are limited.
Organic Transformation Catalysis
Metal complexes are also pivotal in catalyzing a wide array of organic reactions, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Pyridyl groups are often used as directing groups to guide a metal catalyst to a specific C-H bond. While the principle of pyridine-directed C-H activation is well-established, there is no specific literature describing the use of this compound or its metal complexes to catalyze such reactions. The potential for this compound to act as a ligand in C-H activation catalysis would depend on the specific metal center and reaction conditions, but this remains an unexplored area of research.
Hydration of Nitriles to Amides
The conversion of nitriles to amides is a fundamentally important transformation in organic synthesis, providing access to valuable amide functional groups. A wide variety of transition metal complexes have been developed to catalyze this reaction, often employing ligands that can facilitate the activation of the nitrile C≡N bond towards nucleophilic attack by water. While numerous ruthenium, rhodium, and other transition metal catalysts with various nitrogen- and phosphorus-containing ligands have been reported to be effective for nitrile hydration, a thorough search of the scientific literature did not yield any studies describing the use of this compound as a ligand in such catalytic systems.
Transfer Hydrogenation of Ketones and Imines
Transfer hydrogenation is a powerful and widely used method for the reduction of ketones and imines to the corresponding alcohols and amines, typically utilizing a hydrogen donor such as isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. The efficiency and selectivity of these catalysts are heavily dependent on the ligand coordinated to the metal center. Ligands containing pyridyl and imine or amine functionalities have been explored in this context with metals like ruthenium, nickel, and iron. However, no specific research articles or data were found that report the application of this compound as a ligand for metal-catalyzed transfer hydrogenation of ketones or imines.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically influenced by the nature of the ancillary ligand, which modulates the reactivity and stability of the palladium center. While a vast array of phosphine- and N-heterocyclic carbene-based ligands have been successfully employed, and various pyridyl-containing ligands have been investigated, there is no available literature that specifically documents the use of this compound as a ligand in any of these cross-coupling reactions.
Cascade Reactions and Annulation Processes
Cascade and annulation reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. These transformations often rely on sophisticated catalyst design to control the sequence of bond-forming events. Metal complexes with carefully designed ligands are frequently employed to orchestrate these intricate reaction cascades. A review of the current literature reveals no instances where this compound or its metal complexes have been utilized as catalysts for cascade or annulation reactions.
Heterogeneous and Supported Catalysis
The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability.
Immobilization Strategies of Ligand Systems onto Solid Supports
Various strategies exist for the immobilization of ligands and their metal complexes onto solid supports like silica (B1680970), alumina, or polymers. These methods typically involve covalent attachment, encapsulation, or strong physisorption. However, there are no published studies detailing specific strategies for the immobilization of the this compound ligand system onto any solid support.
Evaluation of Catalytic Performance in Heterogeneous Media
The evaluation of catalytic performance in a heterogeneous medium is crucial to assess the stability, activity, and reusability of a supported catalyst. As no information is available on the successful immobilization of this compound, there are consequently no reports on the evaluation of its catalytic performance in any heterogeneous application.
Mechanistic Investigations of Catalytic Cycles
The efficiency and selectivity of catalysts derived from this compound and its metal complexes are fundamentally governed by the intricate details of the catalytic cycle. Mechanistic investigations are therefore crucial for understanding the roles of the metal center and the ligand, leading to the rational design of more advanced catalysts. This section delves into the elucidation of active catalyst species and intermediates, the determination of kinetic and thermodynamic parameters, and the structure-activity relationships that dictate catalytic performance.
Elucidation of Active Catalyst Species and Intermediates
The identification of the true active catalyst and the various intermediates along the reaction pathway is a cornerstone of mechanistic investigation. For metal complexes of N,O-bidentate ligands, such as this compound, the dynamic coordination behavior of the ligand can play a pivotal role in generating the catalytically active species.
A key concept in understanding the behavior of ligands like this compound is hemilability . This refers to the ability of a multidentate ligand to have one donor arm that can reversibly dissociate from the metal center. This dissociation opens up a coordination site, which is often a prerequisite for substrate binding and subsequent catalytic transformation. While direct studies on this compound are not extensively documented in this specific context, research on structurally related pyridylidene amine (PYE) ligands provides significant insights. For instance, palladium complexes with bis-PYE ligands have demonstrated that the coordination mode, switching between a bidentate and a tridentate form, is dependent on the reaction conditions and directly impacts catalytic activity in processes like formic acid dehydrogenation. researchgate.netnih.govunibe.chresearchgate.net In such cases, the catalytically active species is likely a coordinatively unsaturated complex formed by the partial dissociation of the ligand.
In the context of cross-coupling reactions, such as the Mizoroki-Heck or Suzuki-Miyaura reactions, the active catalyst is often a low-valent species, typically Pd(0), generated in situ from a Pd(II) precatalyst. The N,O-bidentate ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion, and reductive elimination. academie-sciences.frchem-station.com
For example, in the Mizoroki-Heck reaction, the catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) species, which is coordinated to the bidentate ligand. This is followed by the coordination of the olefin and a migratory insertion step. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, after reductive elimination of HX (where X is a halide), regenerates the active Pd(0) catalyst. academie-sciences.frchem-station.com The N,O-bidentate ligand remains coordinated to the palladium center throughout most of this cycle, influencing the stability of the intermediates and the rates of the individual steps.
The characterization of these transient species is often achieved through a combination of spectroscopic techniques (e.g., NMR, IR) under reaction conditions, as well as computational studies like Density Functional Theory (DFT). acs.org For instance, DFT studies on palladium complexes with chelating bis-NHC ligands in the Mizoroki-Heck reaction have helped to elucidate the most likely mechanistic pathways, favoring a cationic cycle involving Pd(0) and Pd(II) oxidation states. acs.org
Table 1: Representative Catalytic Intermediates in Palladium-Catalyzed Cross-Coupling Reactions with Bidentate Ligands
| Catalytic Cycle Step | Intermediate Species | Role of Bidentate Ligand |
|---|---|---|
| Catalyst Activation | L-Pd(0) | Stabilization of the active low-valent metal center. |
| Oxidative Addition | L-Pd(II)(Ar)(X) | Modulates the electronics and sterics of the metal center, influencing the rate of C-X bond cleavage. |
| Transmetalation (Suzuki) | L-Pd(II)(Ar)(Ar') | Facilitates the transfer of the organic group from the organoboron reagent to the palladium center. |
| Migratory Insertion (Heck) | L-Pd(II)(vinyl-Ar)(X) | Influences the regioselectivity and stereoselectivity of the olefin insertion into the Pd-C bond. |
| Reductive Elimination | L-Pd(II)(Ar)(Ar') -> L-Pd(0) + Ar-Ar' | Promotes the formation of the C-C bond in the product and regenerates the active catalyst. |
This table is based on generalized catalytic cycles for palladium-catalyzed cross-coupling reactions and illustrates the plausible roles of a generic bidentate ligand 'L', such as this compound.
Determination of Kinetic and Thermodynamic Parameters of Catalytic Processes
Kinetic studies often involve monitoring the reaction progress over time under varying concentrations of reactants, catalyst, and ligand. From this data, a rate law can be derived, which mathematically describes the dependence of the reaction rate on the concentration of each species. For palladium-catalyzed reactions, kinetic data has been instrumental in understanding the roles of different components. For example, in Suzuki-Miyaura reactions, kinetic studies have revealed the complex role of the base, which can influence the formation of the active catalyst and the transmetalation step. researchgate.net
Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the effect of temperature on the reaction rate (e.g., using an Arrhenius or Eyring plot). These parameters provide information about the energy barrier of the rate-determining step and the degree of order in the transition state.
Table 2: Representative Kinetic Data for a Palladium-Catalyzed Formic Acid Dehydrogenation with a Bidentate bis-PYE Ligand Complex
| Catalyst Complex | Ancillary Ligand (L) | Max. Turnover Frequency (TOFmax) (h⁻¹) | Turnover Number (TON) |
|---|---|---|---|
| [Pd(bis-PYE)Cl(L)]X | PPh₃ | 525 | ~1000 |
| [Pd(bis-PYE)Cl(L)]X | P(OMe)₃ | Lower | Lower |
Data is illustrative and based on findings for related bis-pyridylidene amine (bis-PYE) palladium complexes to demonstrate the impact of the ancillary ligand on kinetic parameters. unibe.ch
Structure-Activity Relationships in Ligand Design for Catalytic Efficiency and Selectivity
The systematic modification of the ligand structure and the correlation of these changes with catalytic performance is a powerful strategy for catalyst optimization. For ligands of the this compound family, several structural features can be tuned to influence catalytic efficiency and selectivity.
Electronic Effects: The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups can increase the electron density on the palladium center, which can, for example, facilitate the oxidative addition step in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which might be beneficial for other steps in the catalytic cycle. Studies on Pd(II) complexes with substituted pyridine ligands have shown a correlation between the ligand's basicity (pKa) and the catalytic efficiency in reactions like the Suzuki-Miyaura and Heck couplings. acs.orgnih.gov
Steric Effects: The steric bulk of the ligand can have a profound impact on both the activity and selectivity of the catalyst. Bulky substituents near the metal center can promote the reductive elimination step by preventing the formation of stable, inactive catalyst dimers. In asymmetric catalysis, chiral elements incorporated into the ligand backbone can induce enantioselectivity by creating a chiral environment around the metal center. The length and flexibility of the ethylamine (B1201723) backbone in this compound also play a role in determining the bite angle of the chelate ring, which in turn affects the geometry and reactivity of the metal complex. Studies on other bidentate ligands have demonstrated that the length of the ligand backbone is a crucial factor in determining the enantioselectivity in asymmetric allylic alkylation reactions. researchgate.netacs.org
The interplay of these electronic and steric factors is complex, and often a fine balance is required to achieve optimal catalytic performance. High-throughput screening and computational modeling are increasingly being used to accelerate the discovery of new ligands with improved properties.
Table 3: Influence of Ligand Properties on Catalytic Performance in Cross-Coupling Reactions
| Ligand Modification | Property Affected | Impact on Catalysis | Representative Example |
|---|---|---|---|
| Substituents on Pyridine Ring | Electronic properties (pKa) | Modulates electron density at the metal center, affecting rates of oxidative addition and reductive elimination. | Increased yield in Suzuki-Miyaura with more basic pyridine ligands. nih.gov |
| Bulk of Ligand | Steric hindrance | Can promote reductive elimination, prevent catalyst deactivation, and influence selectivity. | Bulky dialkylbiaryl phosphine (B1218219) ligands enable challenging Suzuki-Miyaura couplings. nih.gov |
| Backbone Rigidity/Flexibility | Bite angle and chelate stability | Affects the geometry of the metal complex and the stability of catalytic intermediates. | Tether length in chiral bidentate ligands is crucial for enantioselectivity. researchgate.net |
This table summarizes general trends observed in ligand design for palladium-catalyzed cross-coupling reactions and is intended to be representative for the class of compounds to which this compound belongs.
Role As a Synthetic Reagent and Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Organic Molecules
While extensive and diverse examples of the use of 2-(2-Pyridyloxy)ethyl(dimethyl)amine as a direct precursor in the total synthesis of complex natural products are not widely reported in the mainstream literature, its structural motifs are present in various biologically active compounds and advanced intermediates. The inherent functionalities of the molecule allow for its incorporation into larger, more complex structures through various synthetic manipulations.
The tertiary amine can be readily quaternized or oxidized, and the pyridyl ring is susceptible to a range of substitution reactions. The ether linkage, while generally stable, can be cleaved under specific conditions if required. These latent reactive sites make it a potentially valuable starting material for the synthesis of pharmaceutical and agrochemical targets. Further research into the derivatization of this compound could unveil its utility in the synthesis of novel heterocyclic systems and other intricate molecular frameworks.
Application in Multi-Component and Domino Reactions
Multi-component reactions (MCRs) and domino reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The application of this compound in such reactions is an area of nascent interest.
The presence of both a nucleophilic tertiary amine and a coordinating pyridyl group suggests that this compound could participate in MCRs, potentially acting as one of the key components that assemble to form a more complex product. For instance, the dimethylamino group could act as a base or a nucleophile to initiate a reaction cascade.
Similarly, in domino reactions, where a sequence of intramolecular reactions is triggered by a single event, derivatives of this compound could be designed to undergo cyclization or rearrangement cascades. The flexible ethyl chain and the pyridyl ether moiety could be strategically functionalized to facilitate such transformations, leading to the rapid assembly of polycyclic structures. However, specific, published examples of its use in these reaction types remain limited, representing an opportunity for future research.
Development of Novel Reagents and Auxiliaries Utilizing the Pyridyloxyamine Moiety
The pyridyloxyamine moiety, the core structural feature of this compound, presents an attractive scaffold for the design of new reagents and chiral auxiliaries. The combination of a Lewis basic pyridine (B92270) nitrogen and a tertiary amine offers potential for bidentate coordination to metal centers, which can be exploited in catalysis.
For instance, chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The stereochemical information could be introduced on the ethyl backbone, and the resulting chiral ligand could be used to induce enantioselectivity in a variety of metal-catalyzed reactions.
Furthermore, the development of reagents based on this scaffold for specific functional group transformations is another promising avenue. The electronic properties of the pyridyl ring can be tuned by introducing substituents, which in turn could modulate the reactivity of the entire molecule when employed as a reagent.
Use in Directed Functionalization Reactions (excluding C-H activation previously covered)
Directed functionalization reactions are a cornerstone of modern organic synthesis, allowing for the selective reaction at a specific position in a molecule through the action of a directing group. The pyridyloxy and dimethylamino groups within this compound have the potential to act as directing groups in various transformations.
While the role of similar directing groups in C-H activation is well-documented, their application in other types of directed reactions is also of significant interest. For example, the pyridyl nitrogen can coordinate to a Lewis acid, activating the ring for nucleophilic attack at specific positions. The dimethylamino group can also influence the regioselectivity of reactions through chelation control.
One area where this directing capability could be harnessed is in directed ortho-lithiation, where the pyridyloxy group, in concert with the side chain, could direct the deprotonation of the pyridyl ring at the C3 position. The resulting organolithium species could then be trapped with various electrophiles to introduce a wide range of functional groups. This would provide a powerful method for the regioselective functionalization of the pyridine core.
Below is a data table summarizing the potential applications discussed:
| Section | Application Area | Potential Role of this compound | Research Status |
| 5.1 | Precursor for Complex Molecules | Starting material for multi-step synthesis of bioactive compounds. | Limited published examples |
| 5.2 | Multi-Component & Domino Reactions | Component in MCRs; Substrate for domino reaction cascades. | Exploratory |
| 5.3 | Novel Reagents & Auxiliaries | Scaffold for chiral ligands and functional group transfer reagents. | Theoretical/Potential |
| 5.4 | Directed Functionalization | Directing group for reactions such as ortho-lithiation. | Potential application |
Advanced Spectroscopic and Structural Analysis of 2 2 Pyridyloxy Ethyl Dimethyl Amine and Its Metal Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of diamagnetic metal complexes in solution. It provides information on the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.
¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the 2-(2-Pyridyloxy)ethyl(dimethyl)amine ligand and observing changes upon complexation.
¹H NMR Spectroscopy: The proton NMR spectrum of the free ligand is expected to show distinct signals for the pyridine (B92270) ring protons, the two methylene (B1212753) groups of the ethyl chain, and the methyl groups of the dimethylamine (B145610) moiety. Upon coordination to a metal center via the pyridine nitrogen, significant downfield shifts (an increase in ppm value) are anticipated for the pyridine protons, particularly the proton at the 6-position (ortho to the nitrogen). This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal ion. The protons on the ethyl chain, especially those closer to the coordination site, may also experience shifts, albeit typically smaller ones.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum reveals changes in the electronic environment of the carbon atoms. The carbon atoms of the pyridine ring, especially the C2 and C6 atoms adjacent to the nitrogen, are expected to shift upon coordination. The direction and magnitude of the shift can provide information about the electronic effects of the metal-ligand bond. In studies of other bidentate ligands, changes in ¹³C NMR shifts have been used to quantify the electron-donating properties of the ligand framework. acs.org
Heteronuclear NMR: While not directly applicable to the parent ligand, if derivatives containing phosphorus (³¹P) or other NMR-active nuclei were synthesized, heteronuclear NMR would be essential. For instance, in a phosphine-functionalized derivative, ³¹P NMR would be highly sensitive to coordination with a metal center, showing significant shifts and coupling to other nuclei.
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for a Coordinated Pyridyl Ligand System Data is illustrative and based on typical shifts observed for related pyridine-containing complexes. mdpi.com
| Proton Assignment | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Expected Change Upon Coordination |
| Pyridine H-6 | ~8.20 | > 8.30 | Downfield Shift |
| Pyridine H-3, H-4, H-5 | ~6.70 - 7.70 | Shifted | Downfield or Upfield Shift |
| O-CH₂ | ~4.40 | ~4.50 | Minor Downfield Shift |
| N-CH₂ | ~2.80 | ~2.90 | Minor Downfield Shift |
| N-(CH₃)₂ | ~2.30 | ~2.40 | Minor Downfield Shift |
For complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR experiments are indispensable for confirming the full molecular structure.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J coupling). A COSY spectrum of this compound would show cross-peaks connecting the signals of the O-CH₂ and N-CH₂ protons, confirming the ethyl bridge connectivity. It would also show correlations between the coupled protons within the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (¹J coupling). An HSQC spectrum would definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal(s) from the ¹H spectrum. For example, the signal for the N-(CH₃)₂ protons would show a cross-peak to the signal for the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). It is crucial for connecting different fragments of a molecule and assigning quaternary (non-protonated) carbons. For the ligand, an HMBC spectrum would show a correlation between the O-CH₂ protons and the C2 carbon of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the three-dimensional conformation of a complex in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and analyzing the strength and nature of metal-ligand bonds.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aliphatic and aromatic groups typically appear around 2800-3100 cm⁻¹. The C-O-C stretching of the ether group is expected in the 1260-1000 cm⁻¹ region.
Upon coordination to a metal, the most significant changes occur in the vibrational modes of the pyridine ring. Several of these modes are sensitive to the electronic changes induced by the metal-ligand bond formation. High-frequency ring modes, often observed between 1400 and 1650 cm⁻¹, typically shift to higher wavenumbers upon coordination. These shifts are a reliable indicator of the pyridine nitrogen's involvement in bonding. mdpi.com Furthermore, new, low-frequency bands corresponding to the metal-nitrogen (M-N) stretching vibration often appear in the far-infrared region (typically below 600 cm⁻¹), providing direct evidence of the coordinate bond. nih.gov
Table 2: Representative IR Frequencies (cm⁻¹) for Coordinated Pyridine Data is illustrative and based on typical shifts observed for related pyridine complexes. researchgate.net
| Vibrational Mode | Free Pyridine (Approx.) | Coordinated Pyridine (Approx.) | Assignment |
| Ring Stretching (ν₈ₐ) | ~1583 | 1600 - 1620 | Pyridine C=C/C=N Stretch |
| Ring Stretching (ν₁₉ₐ) | ~1439 | 1445 - 1460 | Pyridine C=C/C=N Stretch |
| Ring Breathing (ν₁) | ~990 | 1010 - 1030 | Symmetric Ring Deformation |
| M-N Stretch | N/A | 200 - 500 | Metal-Nitrogen Coordinate Bond Vibration |
Raman spectroscopy provides information complementary to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While the ligand and its complexes are not centrosymmetric, Raman spectroscopy can often reveal vibrations that are weak or absent in the IR spectrum.
The pyridine ring breathing mode (~990 cm⁻¹) is typically strong and sharp in the Raman spectrum. Similar to IR spectroscopy, this mode shifts to a higher frequency upon coordination, making it a valuable diagnostic tool. york.ac.ukresearchgate.net Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to overlap with an electronic transition (e.g., a metal-to-ligand charge-transfer band), can selectively enhance the vibrations of the chromophore, providing detailed information about the excited state and the atoms involved in the electronic transition. rsc.orgxmu.edu.cn
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the ligand and its metal complexes and can provide structural information through fragmentation analysis.
For this compound, which has a molecular weight of approximately 166.22 g/mol , a high-resolution mass spectrum would confirm its elemental composition. nih.gov Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing metal complexes. ESI-MS is particularly useful as it is a soft ionization technique that can often detect the intact molecular ion of the complex, such as [M+L]⁺ or [M+L+Cl]⁺, where M is the metal and L is the ligand. The observed isotopic pattern of the molecular ion peak can be compared with the theoretical pattern to confirm the identity and number of metal atoms present in the complex. For instance, copper complexes show a characteristic isotopic pattern due to the presence of ⁶³Cu and ⁶⁵Cu isotopes. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the connectivity of the complex by showing the sequential loss of ligands or counter-ions.
Table 3: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity (through coupling), confirmation of coordination via chemical shifts. |
| ¹³C NMR | Carbon skeleton, electronic environment, confirmation of coordination. |
| 2D NMR (COSY, etc.) | Definitive assignment of ¹H and ¹³C signals, through-bond and through-space connectivity, stereochemistry. |
| IR Spectroscopy | Presence of functional groups, direct evidence of coordination through pyridine ring mode shifts and M-N stretches. |
| Raman Spectroscopy | Complementary vibrational data, confirmation of coordination via shifts in symmetric modes like ring breathing. |
| Mass Spectrometry | Molecular weight confirmation, elemental composition (HRMS), stoichiometry of complexes, fragmentation patterns. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound, this technique provides the high-accuracy mass measurement required to validate its molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes of its constituent elements (carbon, hydrogen, nitrogen, and oxygen).
The molecular formula of this compound is C₉H₁₄N₂O. nih.govnist.gov The expected high-resolution mass-to-charge ratio (m/z) for the protonated species [C₉H₁₅N₂O]⁺ can be precisely calculated. An experimental HRMS measurement that aligns with this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Fragmentation patterns observed in the mass spectrum can further elucidate the structure. For instance, α-cleavage at the carbon bond adjacent to the amine group is a common fragmentation pathway for related amine compounds. mdpi.com This would lead to characteristic fragment ions that can be analyzed to confirm the connectivity of the atoms within the this compound molecule.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| Neutral Molecule [M] | C₉H₁₄N₂O | 166.11061 |
| Protonated Molecule [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.11844 |
Note: The theoretical exact mass is calculated using the most abundant isotopes of each element.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer and Complex Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules, including polymers and metal complexes. wpmucdn.comrsc.org As a soft ionization method, it minimizes fragmentation, making it ideal for determining the molecular weight distributions of polymers and confirming the composition of coordination complexes. wpmucdn.com
In the context of polymers derived from or incorporating this compound, MALDI-TOF can provide detailed information on the masses of individual oligomers. researchgate.net This allows for the calculation of average molecular weights (Mn, Mw) and the polydispersity index (PDI), as well as the identification of end-group structures. nih.gov The choice of matrix and cationizing agent is crucial for successful analysis and can be optimized to enhance signal intensity and resolution. researchgate.net
For metal complexes of this compound, MALDI-TOF can be used to verify the formation of the desired complex and to study its stability. duke.edu The mass spectrum would show peaks corresponding to the intact complex ion, often with the loss of counter-ions. While MALDI-TOF has historically faced challenges with low molecular weight compounds due to matrix interference, advancements in methodology and instrumentation have expanded its utility in this range. duke.edu It is a valuable qualitative tool for confirming the presence of the target metal complex. duke.edu
Table 2: Potential Applications of MALDI-TOF in the Analysis of this compound Derivatives
| Application | Information Obtained |
| Polymer Characterization | Molecular weight distribution, average molecular weights (Mn, Mw), polydispersity index (PDI), end-group analysis |
| Metal Complex Analysis | Confirmation of complex formation, stoichiometry of the ligand and metal, stability of the complex |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into the structure of this compound and its metal complexes.
Precise Determination of Ligand Conformation and Crystal Packing Motifs
The crystal packing motif describes how individual molecules are arranged in the crystal. This arrangement is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. Understanding the crystal packing is crucial as it can influence the physical properties of the material.
Elucidation of Coordination Geometries, Bond Lengths, and Angles in Metal Complexes
When this compound acts as a ligand in a metal complex, single-crystal X-ray diffraction can precisely determine the coordination geometry around the metal center. Depending on the metal ion and reaction conditions, various coordination geometries such as octahedral, square pyramidal, or trigonal bipyramidal can be adopted. researchgate.netmdpi.com
For example, in a manganese(II) complex with a related pyridyloxy ligand, a distorted trigonal bipyramidal coordination geometry was observed. researchgate.net The analysis provides exact measurements of the bond lengths between the metal and the donor atoms of the ligand (the pyridyl nitrogen, the ether oxygen, and the amine nitrogen) as well as the angles between these bonds. These structural parameters are fundamental to understanding the electronic structure and reactivity of the complex.
Table 3: Representative Metal-Ligand Bond Lengths in Complexes with Related Ligands
| Bond | Bond Length (Å) | Complex Type |
| Mn-N(pyridyloxy) | 2.317(2) | Manganese(II) Polymer researchgate.net |
| Cu-Cl | 2.26 - 2.30 | Copper(II) Chloro Complex mdpi.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Solid State
Single-crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that stabilize the crystal structure. In the case of this compound and its metal complexes, hydrogen bonding is a likely significant interaction. For instance, in a related structure, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link molecules into two-dimensional networks. nih.gov Although this compound lacks a traditional hydrogen bond donor like N-H, weaker C-H⋯O or C-H⋯N interactions could play a role in its crystal packing.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are used to study the electronic transitions within a molecule or complex. These techniques provide insights into the electronic structure and can be used to characterize the ligand and its metal complexes.
In the UV-visible absorption spectrum of this compound, one would expect to observe absorption bands corresponding to π→π* transitions within the pyridine ring. pvpcollegepatoda.org Upon coordination to a metal ion, new absorption bands may appear. These can include ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital. pvpcollegepatoda.org The energy of these bands provides information about the nature of the metal-ligand interaction.
For transition metal complexes of this compound, d-d transitions may also be observed in the visible region of the spectrum. The energy and intensity of these bands are dependent on the coordination geometry of the metal ion and the identity of the metal itself. pvpcollegepatoda.org For example, copper(II) complexes often exhibit broad d-d absorption bands, the position of which can be correlated to the coordination number and geometry around the Cu(II) center. mdpi.comresearchgate.net
Emission spectroscopy (fluorescence or phosphorescence) can provide further information about the excited states of the molecule or complex. While the free ligand may or may not be emissive, its coordination to a metal ion can significantly alter its photophysical properties, potentially leading to enhanced or quenched emission.
Table 4: Expected Electronic Transitions for this compound and its Metal Complexes
| Type of Transition | Region | Origin |
| π→π | UV | Electronic transitions within the pyridine ring pvpcollegepatoda.org |
| n→π | UV | Electronic transitions involving non-bonding electrons on N and O atoms pvpcollegepatoda.org |
| d-d | Visible | Transitions between d-orbitals of the metal center in a complex pvpcollegepatoda.org |
| Ligand-to-Metal Charge Transfer (LMCT) | UV-Visible | Electron transfer from ligand orbitals to metal orbitals pvpcollegepatoda.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Probing Electronic Transitions and Charge Transfer Phenomena
Information not available in the searched scientific literature.
Fluorescence Spectroscopy for Investigation of Luminescent Properties of Complexes
Information not available in the searched scientific literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, conformational energies, and spectroscopic parameters.
DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. nih.gov For "2-(2-Pyridyloxy)ethyl(dimethyl)amine," the flexible ethyl(dimethyl)amine side chain allows for multiple possible conformations. A potential energy surface scan, a common DFT procedure, can identify the most stable conformers by calculating the energy associated with the rotation around the single bonds. mendeley.com Studies on similar flexible molecules have shown that DFT can accurately predict the equilibrium mixture of different conformational states. chemrxiv.orgchemrxiv.org
When "this compound" acts as a ligand in metal complexes, DFT can be used to predict the geometry of the coordination sphere. nih.gov The method can model the bonds between the metal center and the nitrogen atoms of the ligand, providing insights into the stability and electronic properties of the resulting complex. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations
| Property to be Calculated | Common DFT Functional | Typical Basis Set |
| Molecular Geometry | B3LYP nih.govnih.gov | 6-31G(d,p) nih.gov |
| Conformational Energies | B3LYP mdpi.com | 6-311++G(d,p) ruc.dk |
| Electronic Structure (HOMO/LUMO) | B3LYP scirp.org | 6-31+G(d,p) scirp.org |
| NMR Chemical Shifts | PBE0 rsc.org | 6-311+G(2d,p) nih.gov |
| IR Frequencies | B3LYP researchgate.net | 6-31+G(d,p) researchgate.net |
This table is illustrative and the choice of functional and basis set can vary depending on the specific system and desired accuracy.
DFT calculations are a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgacs.org The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. ruc.dk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. For substituted pyridines, DFT has been shown to provide chemical shift values that are in good agreement with experimental data. nih.govacs.org The accuracy of these predictions is dependent on the choice of the DFT functional and basis set. rsc.org
IR Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. umass.edu The calculated harmonic frequencies are often scaled to better match the experimental anharmonic frequencies. researchgate.net For molecules with flexible chains, different conformers may exhibit distinct IR spectra, and DFT can help in assigning the observed bands to specific vibrational modes of the most stable conformers. chemrxiv.org Studies on various organic molecules have demonstrated the reliability of DFT in predicting IR spectra. researchgate.netnasa.gov
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Substituted Pyridine (B92270) (Hypothetical Data)
| Parameter | Experimental Value | Calculated Value (DFT) |
| ¹H NMR (ppm, pyridine ring) | 7.2-8.5 | 7.1-8.4 |
| ¹³C NMR (ppm, pyridine ring) | 120-150 | 122-152 |
| IR Frequency (cm⁻¹, C=N stretch) | ~1600 | ~1610 |
This table provides hypothetical data to illustrate the typical level of agreement between experimental and calculated values.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are particularly useful for investigating the dynamic behavior of flexible molecules in solution.
MD simulations can provide a detailed picture of the conformational flexibility of "this compound" in a solvent environment. researchgate.net By simulating the motion of the molecule over time, it is possible to observe transitions between different conformers and to understand how the solvent influences the conformational landscape. nih.gov The flexibility of the ether-amine chain is a key feature that can be explored, including the timescales of different motions and the interactions between the different parts of the molecule. mdpi.com
When "this compound" is in the presence of metal ions, MD simulations can be used to study the dynamics of their interaction. arxiv.orgresearchgate.net This includes the process of the ligand binding to the metal ion, the structure of the resulting complex in solution, and the role of solvent molecules in this process. acs.orgchemrxiv.org The simulations can reveal the preferred coordination modes of the ligand and the stability of the metal-ligand complex over time. mdpi.com
Quantum Chemical Analysis of Reaction Mechanisms and Catalytic Pathways
Quantum chemical methods, including DFT, are essential for studying the mechanisms of chemical reactions at a molecular level. researchgate.netresearchgate.net For "this compound," these methods could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of reactions involving the pyridine ring, such as electrophilic or nucleophilic attack, could be explored. acs.org If the molecule is involved in a catalytic cycle, quantum chemistry can be used to map out the entire reaction pathway, identify transition states, and calculate activation energies. nih.gov This information is crucial for understanding how the catalyst functions and for designing more efficient catalytic systems. hp.gov.in
Elucidation of Energy Profiles, Transition States, and Reaction Intermediates
A fundamental application of computational chemistry is the mapping of a reaction's potential energy surface. This process allows for the detailed characterization of the reaction pathway, from reactants to products.
Energy Profiles: By calculating the potential energy at various points along a reaction coordinate, an energy profile is constructed. This profile visualizes the energy changes that occur as reactants are converted into products. Key features include the energy of reactants, products, intermediates, and transition states. For this compound, this could involve modeling its synthesis, degradation, or its interaction with other molecules, such as a metal center in a catalyst.
Transition States: A transition state is the highest energy point on the reaction pathway, representing the energetic barrier that must be overcome for the reaction to proceed. Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of these fleeting structures. Identifying the transition state is crucial for calculating reaction rates.
Reaction Intermediates: These are metastable species that exist in energy minima along the reaction coordinate between reactants and products. Computational studies can predict the structure and stability of such intermediates, which are often difficult to isolate and study experimentally.
Hypothetical Research Data: Were such a study performed on this compound, for instance in a nucleophilic substitution reaction, the data would resemble the following hypothetical table:
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | 0.0 |
| Transition State 1 (TS1) | B3LYP/6-31G(d) | +15.2 |
| Intermediate | B3LYP/6-31G(d) | -5.8 |
| Transition State 2 (TS2) | B3LYP/6-31G(d) | +10.5 |
| Products | B3LYP/6-31G(d) | -20.1 |
Note: This table is illustrative and not based on actual published data for this compound.
Understanding the Role of Frontier Molecular Orbitals and Electron Transfer Processes in Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The energy and spatial distribution of these orbitals determine how a molecule will interact with others.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, a FMO analysis would reveal the most likely sites for electron donation (likely the nitrogen atoms) and electron acceptance (likely the pyridine ring). This is crucial for understanding its behavior as a ligand in coordination chemistry.
Hypothetical FMO Data: A computational study on this compound would yield data similar to this:
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.58 | Primarily located on the pyridine ring (π* character) |
| HOMO | -6.21 | High density on the dimethylamino nitrogen atom (n character) |
| HOMO-LUMO Gap | 5.63 | Indicates high kinetic stability |
Note: This table is illustrative and not based on actual published data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Catalysis
QSAR is a computational modeling method that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In catalysis, QSAR is used to predict the performance of catalysts based on the properties of their components, such as ligands.
Correlating Ligand Structural Features with Catalytic Efficiency and Selectivity
If this compound were used as a ligand in a series of homogeneous catalysts, a QSAR study could be developed to understand how its structural modifications affect catalytic performance.
The process would involve:
Creating a Dataset: Synthesizing a series of catalysts where the ligand is a derivative of this compound with varying substituents. The catalytic efficiency (e.g., turnover frequency) and selectivity for each catalyst would be experimentally measured.
Calculating Descriptors: For each ligand, a set of numerical parameters, or "descriptors," would be calculated. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and topological descriptors.
Developing the Model: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the calculated descriptors with the observed catalytic activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A successful QSAR model would allow researchers to predict the catalytic performance of new, unsynthesized ligands, thereby guiding the rational design of more efficient and selective catalysts. To date, no published QSAR studies specifically include this compound or its derivatives within their dataset for catalytic applications.
Emerging Research Directions and Future Prospects
Development of Next-Generation Catalytic Systems Based on 2-(2-Pyridyloxy)ethyl(dimethyl)amine
The development of novel catalytic systems is a cornerstone of modern chemistry, aimed at improving reaction efficiency, selectivity, and sustainability. The structure of this compound makes it a highly promising candidate as a ligand in organometallic catalysis. The presence of two nitrogen atoms (one on the pyridine (B92270) ring and the other in the dimethylamino group) and an oxygen atom in the ether linkage allows it to act as a potential multidentate ligand, capable of forming stable complexes with a variety of transition metals.
Research in this area is focused on exploiting these coordination properties. As a bidentate or tridentate chelating agent, it can stabilize metal centers, thereby tuning their reactivity and selectivity for specific chemical transformations. The electronic properties of the pyridine ring and the steric bulk of the dimethylamino group can be systematically modified to create a library of ligands, each tailored for a specific catalytic application, such as cross-coupling reactions, hydrogenation, or polymerization. The future of these catalytic systems lies in designing metal complexes that offer superior performance compared to existing catalysts, potentially leading to more efficient industrial chemical processes.
Table 1: Potential Catalytic Applications and Structural Roles
| Structural Feature | Potential Role in Catalysis | Target Metal Ions (Hypothetical) | Potential Catalytic Reactions |
|---|---|---|---|
| Pyridine Nitrogen | π-acceptor, strong coordinator | Palladium (Pd), Copper (Cu), Nickel (Ni) | Cross-coupling (e.g., Suzuki, Heck) |
| Dimethylamino Nitrogen | σ-donor, Lewis base | Rhodium (Rh), Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation |
| Ether Oxygen | Weakly coordinating, influences ligand geometry | Cobalt (Co), Iron (Fe) | Oxidation, Polymerization |
Integration into Functional Materials and Responsive Systems for Non-Biological Applications
This pH-responsiveness is a key area of exploration for creating "smart" materials. For instance, polymers functionalized with this compound could be designed to swell or shrink in response to pH shifts, enabling their use in microfluidic valves or controlled-release systems for non-biological payloads like corrosion inhibitors or catalysts. Furthermore, the metal-coordinating ability of the molecule can be used to create metallo-polymers or cross-linked hydrogels. rsc.org These materials could exhibit unique mechanical, optical, or electronic properties that change upon binding to specific metal ions, opening avenues for applications in self-healing materials and adaptive coatings. rsc.org
Exploration in Sustainable Chemistry and Green Synthesis Processes
Sustainable chemistry seeks to minimize the environmental impact of chemical processes. The use of this compound is being explored in this context, primarily as a recoverable and reusable component in synthesis. When used as a ligand in homogeneous catalysis, it could be modified to facilitate easy separation from the reaction products, for example, by attaching it to a solid support like silica (B1680970) or a polymer bead. This immobilization would allow the catalyst to be easily filtered and reused, reducing waste and cost.
Another aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. Research into the synthesis of this compound itself is moving towards more sustainable methods. uniba.it This includes exploring the use of greener solvents, reducing the number of synthesis steps, and improving atom economy to minimize waste generation. uniba.it By developing more eco-friendly pathways to produce this versatile compound, its application in broader green synthesis processes becomes more viable.
Advanced Applications in Chemical Sensors and Probes (excluding biological sensing)
The ability of this compound to selectively bind with metal ions makes it an excellent candidate for the development of chemical sensors. The coordination of a metal ion to the ligand can induce significant changes in its photophysical properties, such as fluorescence or UV-visible absorbance. This phenomenon, known as chemosensing, can be harnessed to detect and quantify the presence of specific metal ions in environmental or industrial samples.
Future research will likely focus on enhancing the selectivity and sensitivity of sensors based on this molecule. By modifying its chemical structure, it may be possible to tune its binding affinity for specific target analytes, such as heavy metal pollutants (e.g., lead, mercury) or valuable industrial metals. The goal is to develop robust and reliable probes that can provide real-time measurements without the need for complex and time-consuming analytical procedures.
Table 2: Hypothesized Sensing Properties
| Target Analyte (Metal Ion) | Potential Detection Mechanism | Expected Signal Change | Potential Application Area |
|---|---|---|---|
| Copper (Cu²⁺) | Fluorescence Quenching | Decrease in fluorescence intensity | Environmental water monitoring |
| Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity | Industrial process control |
| Nickel (Ni²⁺) | Colorimetric Change | Visible color shift upon binding | Plating bath analysis |
Synergistic Research with Other Disciplines of Chemistry (e.g., Materials Science, Polymer Chemistry)
The future development of this compound is intrinsically linked to interdisciplinary collaboration, particularly with materials science and polymer chemistry. Its role is not confined to being a standalone molecule but extends to being a fundamental building block for more complex systems.
In synergy with polymer chemistry, this compound can be used as a functional monomer in polymerization reactions to create advanced polymers with tailored properties. For example, its incorporation into methacrylate (B99206) or acrylate (B77674) polymers could yield materials with metal-binding or pH-responsive characteristics. semanticscholar.org These functional polymers are of significant interest to materials scientists for creating novel coatings, membranes, and nanocomposites. Research on related compounds like Poly[2-(dimethylamino)ethyl methacrylate] highlights the potential for creating functional colloids and nanogels. semanticscholar.org This collaborative approach, where synthetic chemists design and create the molecule, polymer chemists incorporate it into macromolecules, and materials scientists characterize and apply the resulting materials, is essential for unlocking its full technological potential.
Q & A
Q. What are the established synthetic routes for 2-(2-Pyridyloxy)ethyl(dimethyl)amine, and what are their respective yields and challenges?
The compound is synthesized via a multi-step approach starting with pyridine derivatives. A common method involves reacting pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate (N-(2-pyridylmethyl)-2-pyridylmethanimine), followed by reduction to yield the amine. However, this route often produces byproducts, necessitating purification via techniques like Biotage® column chromatography. Yields are moderate (~50–60%), with challenges including incomplete reduction and residual impurities .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C-O ether stretch at ~1100 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR : ¹H-NMR confirms the dimethylamine protons (δ ~2.2 ppm, singlet) and pyridyloxy ethyl chain protons (δ ~3.5–4.5 ppm). 13C-NMR resolves the pyridine carbons and ether linkage .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (166.22 g/mol) and fragmentation patterns .
Q. What are the solubility properties of this compound in common organic solvents?
The compound is highly soluble in polar solvents (e.g., methanol, DMF, DMSO) due to its pyridyloxy and dimethylamine groups. Limited solubility is observed in non-polar solvents (e.g., hexane), influencing reaction design (e.g., catalyst immobilization requires solvent optimization) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coats), avoid skin/eye contact, and ensure adequate ventilation. Waste must be segregated and disposed via certified hazardous waste services. No specific acute toxicity data is available, but general amine-handling precautions apply .
Advanced Research Questions
Q. How can purification of this compound be optimized to minimize byproducts?
Challenges arise from imine reduction byproducts and unreacted intermediates. Advanced purification strategies include:
- Flash Chromatography : Gradient elution (e.g., hexane/ethyl acetate to methanol) to separate polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>95%).
- Recrystallization : Using ethanol/water mixtures to remove residual solvents. Post-purification validation via TLC and ¹H-NMR is critical .
Q. What role does this compound play in coordination chemistry?
The compound acts as a tridentate ligand , coordinating metals via the pyridine N, ether O, and dimethylamine N atoms. Its flexibility allows stabilization of transition metals (e.g., Cu, Fe) in catalytic cycles. Structural studies (X-ray crystallography) reveal bond angles and distances critical for tuning catalytic activity, such as pyridine-metal distances (~2.1–2.3 Å) .
Q. How do electronic effects of substituents in pyridine-based amines influence their catalytic applications?
Electron-donating groups (e.g., –OCH₃) on the pyridine ring enhance ligand basicity, improving metal-ligand binding affinity. Conversely, electron-withdrawing groups (e.g., –NO₂) reduce electron density, altering redox potentials in catalytic systems. Computational studies (DFT) correlate substituent effects with reaction turnover rates in oxidation or cross-coupling reactions .
Q. Can computational chemistry predict the binding affinity of this compound with transition metals?
Yes. Molecular docking and DFT calculations model ligand-metal interactions, prioritizing parameters like:
- Charge Distribution : Pyridine N vs. amine N electron density.
- Conformational Flexibility : Ethoxy chain rotation impacts steric hindrance.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity with metal centers (e.g., Cu²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
